2-Bromo-5-methylbenzene-1-sulfonyl chloride
Overview
Description
2-Bromo-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Bromo-5-methylbenzene followed by chlorination. The process can be summarized as follows:
Sulfonation: 2-Bromo-5-methylbenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonic acid group, forming 2-Bromo-5-methylbenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (RNH2), and alcohols (ROH) under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
2-Bromo-5-methylbenzene-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate derivatives, where the sulfonyl chloride group is replaced by an amine or alcohol group .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-Bromo-5-methylbenzene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
2-Bromo-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the benzene ring. This combination of functional groups makes it highly versatile in various chemical reactions, particularly in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
2-bromo-5-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCDMNSVQJUZTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569253 | |
Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141113-98-6 | |
Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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